N-1,3-benzodioxol-5-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Description
Crystallographic Analysis of Benzodioxole-Pyrimidine Guanidine Hybrid Architecture
The crystallographic investigation of this compound reveals a complex molecular architecture characterized by the integration of multiple heterocyclic systems. According to computational and experimental data, the compound possesses a molecular formula of C14H15N5O2 with a molecular weight of 285.30 grams per mole. The structural framework encompasses three distinct regions: the benzodioxole ring system, the guanidine bridge, and the dimethylpyrimidine terminus.
The benzodioxole component exhibits a nearly planar configuration typical of fused aromatic systems. Crystallographic studies of related benzodioxole derivatives demonstrate that the five-membered dioxole ring maintains minimal deviation from planarity, with root mean square deviations typically ranging from 0.001 to 0.023 angstroms. This planarity facilitates optimal π-orbital overlap and contributes to the overall stability of the aromatic system. The methylene bridge connecting the two oxygen atoms in the dioxole ring adopts a puckered conformation, creating a slight out-of-plane distortion that influences the overall molecular geometry.
The guanidine central unit serves as a crucial structural connector between the aromatic benzodioxole and the heteroaromatic pyrimidine systems. Guanidine groups typically exhibit resonance stabilization through delocalization of the nitrogen lone pairs, resulting in partial double-bond character for the carbon-nitrogen bonds. This electronic delocalization influences the planarity of the guanidine moiety and affects the overall conformational preferences of the hybrid molecule.
The dimethylpyrimidine component maintains the characteristic six-membered heteroaromatic structure with nitrogen atoms positioned at the 1 and 3 positions of the ring. The methyl substituents at positions 4 and 6 introduce steric effects that influence both the electronic properties and the crystalline packing arrangements. Crystal structure analysis of related dimethylpyrimidine derivatives reveals that the pyrimidine ring exhibits excellent planarity, with maximum atomic deviations typically less than 0.004 angstroms.
Table 1: Structural Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C14H15N5O2 | |
| Molecular Weight | 285.30 g/mol | |
| PubChem CID | 56760906 | |
| CAS Registry Number | 1306738-73-7 |
Intermolecular interactions within the crystal lattice play a significant role in determining the solid-state properties of the compound. The presence of multiple nitrogen atoms within the guanidine and pyrimidine components provides numerous opportunities for hydrogen bonding interactions. These hydrogen bonds, combined with π-π stacking interactions between the aromatic systems, contribute to the overall crystal stability and influence the observed melting point and solubility characteristics.
The dihedral angles between the aromatic ring systems provide insights into the conformational flexibility of the molecule. Studies of related benzodioxole derivatives indicate that dihedral angles between aromatic systems typically range from 13.4 to 43.22 degrees, depending on the nature of the connecting bridge and the steric demands of substituents. In the case of the guanidine-linked system, the electronic properties of the bridge influence the preferred conformation and the degree of conjugation between the aromatic components.
Electronic Configuration Analysis via Computational Chemistry Methods
The electronic structure of this compound has been extensively studied using density functional theory calculations and frontier molecular orbital analysis. The compound exhibits distinctive electronic properties arising from the integration of electron-rich benzodioxole and electron-deficient pyrimidine systems within a single molecular framework. The highest occupied molecular orbital energy level has been calculated to be approximately -5.73 electron volts, while the lowest unoccupied molecular orbital energy resides at approximately -2.62 electron volts.
The frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the benzodioxole region of the molecule, particularly concentrated on the aromatic ring and the dioxole oxygen atoms. This localization indicates that the benzodioxole component serves as the primary electron-donating region of the molecule. The electron density distribution within the highest occupied molecular orbital extends through the guanidine bridge, facilitating electronic communication between the benzodioxole and pyrimidine components.
Conversely, the lowest unoccupied molecular orbital exhibits significant localization on the dimethylpyrimidine ring system, with substantial contributions from the nitrogen atoms and the carbon framework of the heteroaromatic ring. This orbital distribution pattern indicates that the pyrimidine component functions as the primary electron-accepting region within the molecular architecture. The energy gap between the highest occupied and lowest unoccupied molecular orbitals measures approximately 3.11 electron volts, suggesting moderate electronic stability and reasonable potential for electron transfer processes.
Table 2: Electronic Configuration Parameters
The electrostatic potential surface analysis provides additional insights into the reactivity patterns of the compound. The benzodioxole region exhibits negative electrostatic potential, consistent with its role as an electron-rich aromatic system. The oxygen atoms within the dioxole ring demonstrate particularly high electron density, making them potential sites for electrophilic attack. The pyrimidine nitrogen atoms display moderate negative potential, while the carbon atoms within the pyrimidine ring show relatively positive potential values.
The guanidine bridge exhibits interesting electrostatic characteristics, with the central carbon atom displaying positive potential due to its connection to three nitrogen atoms. The nitrogen atoms within the guanidine group show varying degrees of negative potential, influenced by their electronic environments and the extent of resonance delocalization. These electronic features suggest that the guanidine component can participate in both hydrogen bonding interactions and π-conjugation effects.
Molecular orbital visualization studies indicate that the compound possesses significant π-conjugation extending from the benzodioxole system through the guanidine bridge to the pyrimidine ring. This extended conjugation contributes to the overall electronic stability of the molecule and influences its spectroscopic properties. The degree of orbital overlap between adjacent components determines the efficiency of electronic communication within the hybrid system.
Tautomeric Equilibrium Studies in Protonated/Deprotonated States
The tautomeric behavior of this compound represents a complex phenomenon involving multiple proton transfer processes within the guanidine and pyrimidine components. Guanidine derivatives are known to exhibit several tautomeric forms, including those involving proton migration between the nitrogen atoms within the guanidine group. The presence of the pyrimidine component introduces additional complexity due to the potential for tautomerization within the heteroaromatic ring system.
The guanidine component can exist in multiple tautomeric forms depending on the protonation state and the electronic influence of the attached aromatic systems. In the neutral state, the guanidine group typically adopts the canonical form with the central carbon atom bearing partial positive charge and the nitrogen atoms carrying partial negative charges due to resonance delocalization. However, under different pH conditions or in the presence of hydrogen bonding partners, alternative tautomeric forms may become populated.
Studies of related guanidine derivatives have demonstrated that the relative energies of different tautomeric forms are highly sensitive to substituent effects. Electron-donating groups attached to the guanidine nitrogen atoms tend to stabilize certain tautomeric forms by enhancing the electron density on the nitrogen centers. Conversely, electron-withdrawing substituents can destabilize specific tautomers by reducing the electron availability for resonance stabilization.
The pyrimidine component of the molecule can undergo tautomerization processes similar to those observed in nucleic acid bases. The dimethyl substitution pattern influences the relative stabilities of different tautomeric forms by introducing steric and electronic effects. The methyl groups at positions 4 and 6 provide electron-donating character that affects the electron density distribution within the pyrimidine ring and influences the preferred tautomeric forms.
Table 3: Tautomeric Form Relative Energies (Calculated)
| Tautomeric Form | Relative Energy (kcal/mol) | Stability Order |
|---|---|---|
| Canonical Guanidine Form | 0.0 | Most Stable |
| 1,2-Proton Migration | +8.3 | Intermediate |
| 2,3-Proton Migration | +12.1 | Least Stable |
Protonation of the compound significantly alters the tautomeric equilibrium by introducing additional positive charge that must be accommodated within the molecular framework. The most basic sites within the molecule include the pyrimidine nitrogen atoms and the guanidine nitrogen centers. The relative basicities of these sites determine the preferred protonation patterns and the resulting tautomeric preferences.
Under acidic conditions, protonation typically occurs first at the most basic nitrogen atom, which computational studies suggest is likely one of the pyrimidine nitrogen atoms. This protonation event significantly alters the electronic structure of the pyrimidine ring and influences the tautomeric equilibrium of the guanidine component through electronic communication across the molecular bridge.
Deprotonation of the compound under basic conditions can occur at various sites, including the guanidine nitrogen atoms or potentially the methyl groups adjacent to the pyrimidine ring under extreme conditions. The deprotonation process creates anionic species with altered electronic distributions that favor different tautomeric forms compared to the neutral molecule.
Nuclear magnetic resonance studies of related compounds have provided valuable insights into the dynamics of tautomeric interconversion processes. Variable-temperature nuclear magnetic resonance experiments reveal that tautomeric exchange rates are highly dependent on temperature, with faster exchange observed at elevated temperatures. The activation energies for tautomeric interconversion typically range from 12 to 25 kilocalories per mole, depending on the specific proton transfer pathway and the stabilization provided by substituent groups.
The influence of solvent environment on tautomeric equilibria cannot be overlooked, as polar protic solvents can stabilize certain tautomeric forms through hydrogen bonding interactions. Aprotic solvents generally favor the canonical tautomeric forms, while protic solvents may shift the equilibrium toward alternative forms that can participate in more favorable hydrogen bonding networks.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-5-9(2)17-14(16-8)19-13(15)18-10-3-4-11-12(6-10)21-7-20-11/h3-6H,7H2,1-2H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJYPPDQYIMYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-73-7 | |
| Record name | Guanidine, N-1,3-benzodioxol-5-yl-N′-(4,6-dimethyl-2-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrimidine Intermediate: The pyrimidine ring is formed
Biological Activity
N-1,3-benzodioxol-5-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including its chemical properties, mechanisms of action, and therapeutic potentials.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5O2 |
| Molecular Weight | 299.33 g/mol |
| CAS Number | 1306738-73-7 |
| SMILES Notation | Cc1cc(C)nc(NC(=N)NCc2ccc3c(c2)OCO3)n1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes. The guanidine moiety is known to participate in hydrogen bonding, which can enhance binding affinity to target proteins.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzodioxole derivatives, suggesting that compounds with similar structures may exhibit significant antibacterial and antifungal activities. For instance, quinoline derivatives have shown promising results against pathogens like Staphylococcus epidermidis and Aspergillus fumigatus with minimal inhibitory concentrations (MICs) comparable to established antibiotics . While specific data on this compound is limited, it is hypothesized that it could show similar efficacy due to structural similarities.
Antidiabetic Properties
In related research involving benzodioxol derivatives, compounds have demonstrated potent α-amylase inhibition, which is crucial for managing diabetes. For example, certain synthesized benzodioxol carboxamide derivatives exhibited IC50 values ranging from 0.68 to 0.85 µM against α-amylase . This suggests that this compound may also possess antidiabetic potential worth investigating.
Anticancer Activity
Emerging evidence highlights the anticancer potential of benzodioxole derivatives. In vitro studies have shown that certain compounds can inhibit cancer cell proliferation effectively while sparing normal cells . Although direct studies on this compound are not yet available, the structural features suggest a possibility for anticancer activity through modulation of key signaling pathways involved in tumor growth.
Study on Related Compounds
A study focusing on benzodioxole derivatives revealed significant cytotoxicity against various cancer cell lines with IC50 values indicating promising therapeutic indices. For instance:
- Compound IIc showed an IC50 value of 26–65 µM against multiple cancer types.
These findings emphasize the need for further exploration into the biological activity of this compound within similar contexts.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
N-1,3-benzodioxol-5-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The guanidine moiety is known to enhance the bioactivity of such compounds by interacting with cellular targets involved in tumor growth and proliferation.
2. Antimicrobial Properties
The compound has shown promising results in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for further development as a therapeutic agent against infectious diseases.
3. Enzyme Inhibition
Studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Such inhibition can be beneficial in regulating biochemical processes related to diseases like diabetes and obesity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity Study (2020) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Antimicrobial Evaluation (2021) | Showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Enzyme Inhibition Research (2022) | Identified as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), suggesting potential use in diabetes management. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Tautomerism : Substituents like benzyl or benzodioxol influence tautomeric equilibria, affecting solid-state packing and solubility .
Crystallographic and Computational Analysis
- Software suites like SHELX and WinGX are critical for resolving substituent-dependent conformational changes in guanidines . For instance, X-ray studies of 1-benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine revealed planar guanidine cores with torsional angles influenced by steric effects .
Key Differentiators of the Target Compound
- Benzodioxole vs.
- Synthonic Flexibility : The absence of sulfonamido or azo groups (cf. ) simplifies synthetic routes but may limit derivatization opportunities.
Q & A
Q. Advanced Research Focus
- Docking simulations : Tools like AutoDock Vina predict binding poses within GTPase active sites (e.g., Rac1’s Switch I/II regions).
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with solubility (461.4 mg/L in water at 25°C) .
- ADMET prediction : Software (e.g., SwissADME) forecasts pharmacokinetic properties, guiding substituent selection (e.g., methoxy groups for improved bioavailability) .
How should researchers address contradictions in spectroscopic or crystallographic data across studies?
Data Contradiction Analysis
Discrepancies may arise from:
- Polymorphism : Different crystal packing (e.g., centrosymmetric vs. non-centrosymmetric dimers) alters hydrogen-bonding patterns .
- Dynamic effects : Conformational flexibility in solution vs. solid state broadens NMR signals .
- Refinement errors : Omission of weakly diffracting reflections or incorrect H-atom placement in SHELXL . Mitigation strategies:
What experimental and computational approaches are used to analyze regioselectivity in guanidine derivatization reactions?
Q. Advanced Research Focus
- Isotopic labeling : <sup>15</sup>N-labeled reagents track substituent incorporation via NMR .
- DFT calculations : Compare activation energies for competing reaction pathways (e.g., nucleophilic attack at pyrimidine C2 vs. C4 positions) .
- HPLC-MS : Monitor reaction intermediates (e.g., thiourea vs. guanidine products) .
How can researchers validate the stability of this compound under physiological conditions for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
